2-Butyl-2-hydroxybutanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

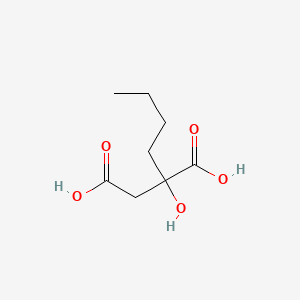

2-Butyl-2-hydroxybutanedioic acid, also known as 2-butyl-2-hydroxysuccinic acid, is a chemical compound with the CAS Number: 72720-95-7 . It has a molecular weight of 190.2 .

Molecular Structure Analysis

The InChI code for 2-Butyl-2-hydroxybutanedioic acid is1S/C8H14O5/c1-2-3-4-8 (13,7 (11)12)5-6 (9)10/h13H,2-5H2,1H3, (H,9,10) (H,11,12) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

2-Butyl-2-hydroxybutanedioic acid is a powder at room temperature . It has a melting point of 118-120 degrees Celsius .Applications De Recherche Scientifique

Bioresource and Chemical Industries

Malic acid, closely related to 2-Butyl-2-hydroxybutanedioic acid, is a four-carbon dicarboxylic acid widely used as a precursor in various industries. Its applications span the food, chemicals, and pharmaceutical sectors. Biological production of malic acid is gaining attention due to environmental concerns and the depletion of fossil fuels. Several production pathways, including non-oxidative, oxidative, and glyoxylate cycle pathways, have been developed. Recent advances in metabolic engineering and process optimization significantly enhance the production efficiency of malic acid (Dai et al., 2018).

Polymer and Chemical Synthesis

The tertiary carbon-containing 2-hydroxyisobutyric acid (2-HIBA), derived from 2-Butyl-2-hydroxybutanedioic acid, is recognized as a valuable building block for polymer synthesis. It offers pathways to a range of compounds, including methacrylic acid, isobutylene glycol, and oxide, through simple chemical transformations. The discovery of a bioisomerization reaction converting 3-hydroxybutyric acid to 2-HIBA opens prospects for entirely biotechnological processes, potentially replacing traditional chemical synthesis routes (Rohwerder & Müller, 2010).

Catalysis and Chemical Reactions

2-Butyl-2-hydroxybutanedioic acid and its derivatives are instrumental in catalytic processes and chemical reactions. For instance, the study of the alkylation of isobutane with 2-butene in ionic liquid media reveals the crucial role of various ions in the reaction process, influencing the reaction's efficiency and outcome (Yoo et al., 2004). Similarly, the photocatalytic degradation of hydroxybutanedioic acids in TiO2 aqueous suspension demonstrates the impact of hydroxyl substitution on degradation rates, offering insights into the complex interactions during photocatalysis (Irawaty et al., 2011).

Environmental and Green Chemistry

In the context of environmentally friendly chemistry, 2-Butyl-2-hydroxybutanedioic acid derivatives show potential in creating degradable polycarbonates. These compounds are synthesized through the copolymerization of carbon dioxide with bio-based epoxides. This process not only offers an eco-friendly alternative to conventional plastics but also integrates seamlessly with existing recycling processes, promoting the production of sustainable and degradable materials (Tsai et al., 2016).

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Propriétés

IUPAC Name |

2-butyl-2-hydroxybutanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-2-3-4-8(13,7(11)12)5-6(9)10/h13H,2-5H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQUGHNFRHZSBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-2-hydroxybutanedioic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2460698.png)

![4-[2-(2H-Tetrazol-5-yl)propyl]aniline](/img/structure/B2460700.png)

![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2460703.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]bicyclo[6.1.0]nonane-9-carboxamide;hydrochloride](/img/structure/B2460704.png)

![3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2460707.png)

![2-[[4-(Diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2460712.png)

![N-(2-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2460715.png)

![5-allyl-N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2460718.png)